2,5-Diethoxy norephedrine, (+/-)-
Description
Contextual Landscape of Substituted Phenethylamine (B48288) Derivatives
Substituted phenethylamines are a broad class of chemical compounds based on the phenethylamine structure. This core structure is found in a variety of naturally occurring and synthetic compounds. In nature, the phenethylamine motif is present in endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are crucial neurotransmitters involved in regulating voluntary movement, mood, and stress responses. nih.gov The basic phenethylamine structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain.
The diversity of this class of compounds arises from the various substitutions that can be made at different positions on the phenyl ring and the ethylamine side chain. nih.gov These modifications can significantly alter the chemical and pharmacological properties of the resulting molecules. For instance, the addition of a methyl group to the alpha-carbon of the ethylamine side chain of phenethylamine results in amphetamine. Further substitutions on the phenyl ring of amphetamine create a wide range of compounds with varying effects.
The scientific interest in substituted phenethylamines is driven by their diverse interactions with the central nervous system. acs.org Many of these compounds act as agonists or antagonists at various neurotransmitter receptors, particularly serotonin (B10506) and dopamine receptors. nih.govmdpi.com They can also interact with neurotransmitter transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), influencing the concentration of these neurotransmitters in the synaptic cleft. mdpi.com This wide range of biological targets has made substituted phenethylamines a subject of extensive research in medicinal chemistry and neuropharmacology. nih.gov
Academic Significance of 2,5-Diethoxy Norephedrine (B3415761) in Chemical Sciences
2,5-Diethoxy norephedrine is a member of the substituted phenethylamine family. Its structure is characterized by two ethoxy groups at the 2 and 5 positions of the phenyl ring and a hydroxyl group at the beta-position of the ethylamine side chain. The presence of the hydroxyl group classifies it as a norephedrine derivative. The "(+/-)-" designation indicates that the compound is a racemic mixture, meaning it contains equal amounts of both possible stereoisomers at the chiral centers.
The academic significance of 2,5-diethoxy norephedrine lies in its potential to contribute to the understanding of structure-activity relationships (SAR) within the substituted phenethylamine class. By systematically modifying the substituents on the phenyl ring and the side chain, researchers can investigate how these changes affect the compound's interaction with specific biological targets. The 2,5-diethoxy substitution pattern is of particular interest in the study of serotonin receptor agonists. mdpi.comnih.gov
Research Trajectories and Objectives for 2,5-Diethoxy Norephedrine
Research into 2,5-diethoxy norephedrine and related compounds generally follows several key trajectories. A primary objective is the synthesis of the compound and its analogs. This often involves multi-step synthetic routes, starting from commercially available precursors. The development of efficient and stereoselective synthetic methods is a significant area of research in itself. For instance, the synthesis of related fluorinated norephedrine analogs has been achieved through the conversion of substituted benzaldehydes to cyanohydrin trimethylsilyl (B98337) ethers, followed by reduction and demethylation. nih.gov
Another major research focus is the characterization of the compound's chemical and physical properties. This includes determining its molecular structure, stereochemistry, and spectral data. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate the precise three-dimensional arrangement of atoms in the molecule.
A significant portion of the research on new substituted phenethylamines is dedicated to investigating their interactions with biological systems. This involves in vitro studies to determine the compound's binding affinity and functional activity at various neurotransmitter receptors and transporters. unthsc.edu These studies help to build a pharmacological profile of the compound and identify its potential molecular targets. The ultimate goal of this line of research is to understand how the specific structural features of 2,5-diethoxy norephedrine contribute to its biological activity and to use this knowledge to design new compounds with more specific and desirable properties.
Chemical and Physical Properties of 2,5-Diethoxy Norephedrine
| Property | Value |
| IUPAC Name | 1-(2,5-diethoxyphenyl)propan-2-amine |
| Molecular Formula | C13H21NO3 |
| Molar Mass | 239.31 g/mol |
| Appearance | (Predicted) Crystalline solid or oil |
| Chirality | Racemic mixture ((+/-)-) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3489-94-9 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
InChI Key |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
Origin of Product |
United States |
Stereochemical Foundations of +/ 2,5 Diethoxy Norephedrine
Principles of Chirality and Stereoisomerism in Norephedrine (B3415761) Analogues
Norephedrine, a phenethylamine (B48288) alkaloid, possesses two chiral centers, giving rise to four possible stereoisomers. oup.comresearchgate.netresearchgate.net These stereoisomers are grouped into two pairs of enantiomers: the erythro isomers, (+)- and (-)-norephedrine, and the threo isomers, which are known as norpseudoephedrine (B1213554), (+)- and (-)-norpseudoephedrine. researchgate.netunife.it The spatial arrangement of the amino and hydroxyl groups relative to the phenyl ring defines the stereochemistry of these molecules. acs.org In norephedrine, the amino and hydroxyl groups are on opposite sides of the carbon chain in a Fischer projection, designated as the erythro form. google.com Conversely, in norpseudoephedrine, these groups are on the same side, representing the threo form. google.com
The absolute configuration of the chiral carbons is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For instance, (-)-norephedrine has the (1R,2S) configuration, while its enantiomer, (+)-norephedrine, is (1S,2R). nih.govnist.gov The diastereomers, (+)-norpseudoephedrine and (-)-norpseudoephedrine, have (1S,2S) and (1R,2R) configurations, respectively. The differing three-dimensional structures of these stereoisomers are crucial as they can lead to variations in their biological activity and how they interact with other chiral molecules, such as receptors and enzymes in the body. nih.govmdpi.com The synthesis of specific stereoisomers often requires chiral catalysts or starting materials to direct the reaction towards the desired configuration. researchgate.netgoogle.com
The introduction of substituents on the phenyl ring, as in the case of 2,5-diethoxy norephedrine, does not change the fundamental principles of chirality inherent in the norephedrine backbone. The two chiral centers at the alpha and beta carbons of the ethylamine (B1201723) side chain remain, meaning that 2,5-diethoxy norephedrine will also exist as erythro and threo diastereomers, each as a pair of enantiomers. The stereochemical outcome of synthetic routes to these analogues is highly dependent on the reaction conditions and the stereochemistry of the precursors. researchgate.net
Advanced Synthetic Methodologies for 2,5 Diethoxy Norephedrine
Chemical Synthesis Pathways for Phenethylamine (B48288) and Norephedrine (B3415761) Scaffolds
The synthesis of the foundational phenethylamine and norephedrine structures is a critical aspect of producing 2,5-Diethoxy norephedrine. mdpi.comnih.govresearchgate.net These scaffolds are prevalent in many biologically active compounds, including endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). mdpi.comresearchgate.net
Precursor Synthesis Strategies for Diethoxylated Aromatic Rings
A key challenge in the synthesis of 2,5-Diethoxy norephedrine is the efficient preparation of the diethoxylated aromatic ring. This typically involves electrophilic aromatic substitution reactions on a suitable benzene (B151609) precursor. numberanalytics.comlibretexts.org Strategies often employ a retrosynthetic approach, where the target molecule is deconstructed to identify viable starting materials and reaction sequences. libretexts.org The introduction of ethoxy groups onto the aromatic ring can be achieved through various methods, including Williamson ether synthesis with a dihydroxybenzene derivative. The order of substituent introduction is critical to ensure the desired 2,5-disubstitution pattern, taking into account the directing effects of the existing groups on the ring. libretexts.org For instance, one might start with a precursor that facilitates ortho and para-directing effects to achieve the desired substitution pattern before proceeding with the construction of the norephedrine side chain. quimicaorganica.org
Convergent and Linear Synthesis Routes
Both convergent and linear strategies can be employed for the synthesis of complex molecules like 2,5-Diethoxy norephedrine. beilstein-journals.orgwikipedia.orgnumberanalytics.comchemistnotes.com
Development of Novel Reaction Conditions
Recent advancements in synthetic chemistry have led to the development of novel reaction conditions that can be applied to the synthesis of phenethylamine and norephedrine scaffolds. These include:
Photoredox Catalysis: Nickel/photoredox cross-electrophile coupling has emerged as a powerful method for constructing β-phenethylamine scaffolds from aliphatic aziridines and aryl iodides. acs.org This technique offers a modular and general route to a wide range of phenethylamine derivatives. acs.org
Flow Chemistry: Continuous flow systems provide precise control over reaction parameters, enhancing efficiency and safety. nih.gov This has been successfully applied to the asymmetric synthesis of sympathomimetic amines like norephedrine. nih.gov
Catalytic Aerobic Oxidation: DDQ-catalyzed aerobic oxidation has been used for the allylation of tetrahydroisoquinolines, a key step in the synthesis of some complex amine structures. acs.org
These modern methods offer significant advantages over traditional techniques, often providing higher yields, better selectivity, and milder reaction conditions.
Stereoselective Synthesis of 2,5-Diethoxy Norephedrine Enantiomers
The presence of two chiral centers in norephedrine means that it can exist as four different stereoisomers. The stereoselective synthesis of a specific enantiomer of 2,5-Diethoxy norephedrine is crucial, as different stereoisomers can have different biological activities. beilstein-journals.organu.edu.au
Biocatalytic Approaches for Chiral Amino Alcohol Production
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral amino alcohols, the key building blocks of norephedrine. nih.govrsc.orgnih.gov Enzymes offer high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov
Key biocatalytic strategies include:
Transaminases (ATAs): These enzymes can convert a ketone precursor into a chiral amine with high enantiomeric excess. nih.govacs.orgresearchgate.net A two-step biocatalytic process combining a benzoin-type condensation with a transamination has been developed for the synthesis of (1S)-nor(pseudo)ephedrine analogues. researchgate.net
Enzyme Cascades: Combining multiple enzymes in a one-pot or sequential cascade can lead to highly efficient and stereoselective syntheses of chiral amino alcohols from simple achiral starting materials. nih.govacs.orgresearchgate.net For instance, a transketolase and a transaminase have been coupled in a continuous-flow microreactor system. nih.gov
Table 1: Examples of Biocatalytic Approaches for Chiral Amino Alcohol Synthesis
| Enzyme/System | Starting Materials | Product | Key Features | Reference |
| Transketolase & Transaminase Cascade | Simple, non-chiral materials | (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT) | Multi-step enzymatic synthesis in a microreactor. | nih.gov |
| Transketolase & ω-Transaminase | Propanal, hydroxypyruvate | (2S,3S)-2-aminopentane-1,3-diol | Multidisciplinary approach for rapid process development. | acs.org |
| Lysine Hydroxylase & Decarboxylase | L-lysine | Chiral amino alcohols | One-pot sequential process with excellent yields. | researchgate.net |
| Acetoin:dichlorophenolindophenol oxidoreductase & Amine Transaminase | Not specified | (1S)‐Nor(pseudo)ephedrine analogues | Two-step biocatalytic sequence. | researchgate.net |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis using chiral metal complexes or organocatalysts is another cornerstone for the stereoselective synthesis of molecules like 2,5-Diethoxy norephedrine. nih.govresearchgate.netfrontiersin.org These methods facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of stereocontrol. researchgate.netmdpi.com
Metal-Based Catalysts: Chiral transition metal complexes, often utilizing ligands like chiral phosphines or N-heterocyclic carbenes, are widely used. frontiersin.orgacs.org For example, copper-based catalysts have been employed in asymmetric Michael addition reactions to create precursors for biologically active compounds. mdpi.com
Organocatalysis: Metal-free organocatalysts, such as proline and its derivatives, have gained prominence for their stability and broad applicability in asymmetric C-C and C-N bond-forming reactions. nih.gov
Hybrid Catalysts: Artificial metalloenzymes, which combine a metal cofactor with a protein scaffold, merge the reactivity of transition metal catalysis with the selectivity of enzymes, offering novel catalytic systems. mdpi.com
The development of these catalytic systems is crucial for accessing enantiomerically pure forms of complex molecules, enabling the investigation of their specific biological properties. frontiersin.org
Chiral Ligand Design and Application
Asymmetric catalysis using chiral ligands is a cornerstone of modern stereoselective synthesis. nih.gov This strategy involves a small, chiral molecule (the ligand) that coordinates to a metal center, creating a chiral catalytic environment. This complex then orchestrates the reaction of prochiral substrates to yield a product with high enantiomeric excess (ee).
For the synthesis of a 2,5-Diethoxy norephedrine backbone, a key step would be the asymmetric Henry (nitroaldol) reaction between 2,5-diethoxybenzaldehyde (B1352808) and nitroethane. wikipedia.org This reaction establishes both stereocenters in a single C-C bond-forming step. The design of the chiral ligand is paramount for achieving high selectivity. Ligands based on 1,2-amino alcohols, such as N-methylephedrine (NME), have been successfully employed in copper- or zinc-catalyzed Henry reactions. wikipedia.orgmdpi.com The ligand-metal complex activates the aldehyde and directs the approach of the nitronate anion to a specific face, thereby controlling the absolute stereochemistry of the newly formed chiral centers. rsc.org
Another critical step amenable to this methodology is the asymmetric reduction of a ketone precursor, such as 2-amino-1-(2,5-diethoxyphenyl)propan-1-one. Chiral rhodium complexes, for instance, with ligands like TsDPEN, are highly effective for the asymmetric transfer hydrogenation of ketoimines, providing access to chiral amines and amino alcohols with high stereoselectivity. researchgate.net The development of novel cyclopentadienyl (B1206354) (Cp) ligands has further expanded the toolkit for asymmetric C-H functionalization and other transformations, offering unique steric and electronic properties to fine-tune catalytic performance. snnu.edu.cn
Below is a table illustrating the performance of various chiral ligand types in asymmetric Henry reactions with substituted aldehydes, showcasing the effectiveness of this approach.
| Ligand Type | Metal | Substrate Example | Yield (%) | ee (%) | Reference |
| Bis(β-amino alcohol) | Cu(OAc)₂·H₂O | 2-Nitrobenzaldehyde | 87 | 90.4 | mdpi.com |
| o-Fluorobenzamide | Cu(OAc)₂ | Benzaldehyde | 98 | 98 | rsc.org |
| Quinine Derivative | — (Organocatalyst) | Aromatic Aldehydes | High | High | wikipedia.org |
| Heterobimetallic Complex | Cu/Sm | Aromatic Aldehydes | up to 99 | 98 | nih.gov |
This table is illustrative of the general effectiveness of chiral ligands in related transformations, as specific data for 2,5-diethoxybenzaldehyde is not readily available.
Chiral Auxiliary-Mediated Transformations
An alternative to chiral catalysis is the use of a chiral auxiliary. This approach involves the temporary covalent attachment of a chiral molecule to the substrate. wikipedia.org The auxiliary then directs the stereochemical course of one or more subsequent reactions, after which it is cleaved and can often be recovered for reuse. wikipedia.org This method relies on diastereoselective reactions, which are often high-yielding and predictable.
For the synthesis of 2,5-Diethoxy norephedrine, a chiral auxiliary could be employed in several ways. One common and powerful class of auxiliaries is the oxazolidinones, popularized by David A. Evans and often derived from readily available amino alcohols like norephedrine itself. wikipedia.orgnih.govacs.org For instance, a carboxylic acid precursor could be attached to a norephedrine-derived oxazolidinone auxiliary. The resulting N-acyl oxazolidinone can then undergo highly diastereoselective enolate reactions, such as aldol (B89426) or Mannich reactions, to build the required carbon skeleton with precise stereocontrol. bath.ac.ukacs.org
Hitchcock et al. reported a strategy where a norephedrine-derived chiral auxiliary was used in a titanium-mediated aldol reaction, affording non-Evans syn products with high diastereoselectivity (>90%). bath.ac.uk The auxiliary controls the facial selectivity of the reaction, and subsequent hydrolysis removes the auxiliary to reveal the chiral β-hydroxy acid, a close analogue to the target structure's backbone. bath.ac.uk Similarly, pseudoephedrine amides are well-established auxiliaries that provide excellent stereocontrol in alkylation and amination reactions. acs.org
The table below summarizes some widely used chiral auxiliaries and the transformations they control.
| Chiral Auxiliary | Typical Transformation | Key Feature | Reference |
| Evans Oxazolidinones | Aldol, Alkylation, Acylation | Forms predictable Z-enolates, leading to high diastereoselectivity. | wikipedia.org |
| Pseudoephedrine/Norephedrine | Alkylation, Aldol, Mannich | High diastereoselectivity, easily cleaved auxiliary. | acs.orgresearchgate.net |
| Camphorsultam | Diels-Alder, Alkylation | Rigid bicyclic structure provides excellent steric shielding. | wikipedia.org |
| (S)-1-Phenylethylamine (α-PEA) | Cyclization, Reductive Amination | Versatile and inexpensive primary amine used as both auxiliary and resolving agent. | mdpi.com |
Sustainable and Efficient Synthetic Strategies
Beyond achieving stereochemical control, modern synthetic chemistry places a strong emphasis on developing processes that are both efficient and environmentally benign. This has led to the integration of green chemistry principles and advanced processing technologies like flow chemistry into the synthesis of fine chemicals and pharmaceuticals.
Green Chemistry Principles in 2,5-Diethoxy Norephedrine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 2,5-Diethoxy norephedrine can significantly improve its sustainability.
A key green strategy is the use of catalysis over stoichiometric reagents. The chiral ligand and auxiliary methods discussed previously are inherently "greener" as they reduce waste by using small amounts of a catalyst or a recyclable auxiliary. Biocatalysis, the use of enzymes or whole organisms, represents a particularly sustainable approach. nih.gov Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity. For example, the synthesis of L-norephedrine has been achieved with excellent enantiomeric and diastereomeric excess by coupling a pyruvate (B1213749) decarboxylase and a transaminase in a one-pot system. nih.gov Such a biocatalytic cascade could be adapted for 2,5-Diethoxy norephedrine, starting from 2,5-diethoxybenzaldehyde.
Other green principles include maximizing atom economy, using safer solvents (or performing reactions solvent-free), and improving energy efficiency. capes.gov.br For instance, the reduction of a β-nitrostyrene intermediate, a common route to phenethylamines, can be achieved using various methods, some of which are more sustainable than others. beilstein-journals.org Choosing catalytic hydrogenation with H₂ over metal-hydride reagents improves atom economy and reduces waste.
The twelve principles of Green Chemistry and their potential application are summarized below.
| Principle | Application in 2,5-Diethoxy Norephedrine Synthesis |
| 1. Prevention | Design synthetic routes to minimize waste (e.g., catalytic routes). |
| 2. Atom Economy | Maximize incorporation of all materials (e.g., hydrogenation over hydride reduction). |
| 3. Less Hazardous Synthesis | Use and generate substances with minimal toxicity. |
| 4. Designing Safer Chemicals | Design the final product to have minimal toxicity while maintaining function. |
| 5. Safer Solvents & Auxiliaries | Minimize or eliminate solvents; use benign solvents like water or ethanol. capes.gov.br |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure (e.g., biocatalysis). nih.gov |
| 7. Use of Renewable Feedstocks | Source starting materials from renewable resources where feasible. |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using chemo-selective reagents. |
| 9. Catalysis | Use catalytic reagents (chiral ligands, enzymes) over stoichiometric ones. researchgate.netrsc.org |
| 10. Design for Degradation | Design the product to break down into innocuous products after use. |
| 11. Real-time Analysis | Monitor reactions in real-time to prevent by-product formation. |
| 12. Inherently Safer Chemistry | Choose substances and processes that minimize the potential for accidents. |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful technology for making chemical synthesis more efficient, safer, and scalable. whiterose.ac.uk The small dimensions of flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction conditions.
This technology is highly applicable to the synthesis of 2,5-Diethoxy norephedrine. Many key reactions, such as nitrations, hydrogenations, or those involving organometallics, are often highly exothermic or use hazardous reagents. Performing these in a flow reactor minimizes the volume of reactive material at any given moment, significantly enhancing safety. The rapid heat dissipation prevents the formation of hot spots, which can lead to side reactions and reduced yields.
Furthermore, flow chemistry is ideally suited for catalysis, particularly with immobilized catalysts. Enzymes or metal catalysts can be packed into a column (a packed-bed reactor), and the substrate solution is flowed through it. whiterose.ac.uk This setup allows for easy separation of the product from the catalyst, which can be reused for extended periods, increasing productivity and reducing costs. Continuous flow systems for the synthesis of chiral amines using immobilized transaminases have demonstrated high productivity and catalyst stability. rsc.orgwhiterose.ac.uk Such a system could be readily applied to the final amination step in the synthesis of 2,5-Diethoxy norephedrine.
The table below contrasts batch and flow processing for a representative biocatalytic resolution, highlighting the advantages of continuous processing.
| Parameter | Batch Processing | Flow Processing (Packed-Bed Reactor) | Reference |
| Reaction Time | Several hours to >24 hours | Minutes (residence time) | whiterose.ac.uk |
| Productivity | Limited by batch size and catalyst recovery | High, continuous output, increased catalyst loading | whiterose.ac.uk |
| Catalyst Recovery | Often requires separation/filtration steps | Simplified, catalyst is retained in the reactor | rsc.org |
| Process Control | Difficult to control temperature/mixing in large volumes | Precise control over temperature, pressure, and residence time | whiterose.ac.uk |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes | rsc.org |
Sophisticated Structural Elucidation Techniques for 2,5 Diethoxy Norephedrine
Advanced Spectroscopic Characterization Methods
Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the atomic and molecular composition of a substance. ebsco.com A combination of different spectroscopic methods is typically employed to build a complete picture of the molecule's architecture.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. ebsco.com By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity of atoms and provide clues about their spatial relationships. ebsco.comethernet.edu.et
In a typical analysis of 2,5-Diethoxy norephedrine (B3415761), one-dimensional (1D) ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment through chemical shifts (δ). The splitting of these signals (e.g., into singlets, doublets, triplets) due to spin-spin coupling provides information on the number of neighboring protons, following the n+1 rule. chemguide.co.uklibretexts.org For instance, the protons of the ethoxy groups would appear as a characteristic triplet and quartet pattern. Deuterium exchange with D₂O can be used to identify the labile protons of the hydroxyl (-OH) and amine (-NH) groups, which would cause their corresponding signals to disappear from the spectrum. libretexts.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then used to establish connectivity. A COSY spectrum correlates protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule, such as the -CH(OH)-CH(NH)-CH₃ backbone of the norephedrine moiety. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, enabling unambiguous assignment of all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Diethoxy Norephedrine Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl C1-H | - | ~128-130 |
| Phenyl C2-H | - | ~150-152 |
| Phenyl C3-H | ~6.7-6.9 | ~112-114 |
| Phenyl C4-H | ~6.8-7.0 | ~115-117 |
| Phenyl C5-H | - | ~148-150 |
| Phenyl C6-H | ~6.7-6.9 | ~113-115 |
| CH(OH) | ~4.5-4.8 | ~72-75 |
| CH(NH) | ~3.0-3.3 | ~55-58 |
| CH₃ (side chain) | ~0.9-1.1 | ~12-15 |
| OCH₂CH₃ (at C2) | ~3.9-4.1 (quartet) | ~63-65 |
| OCH₂CH₃ (at C2) | ~1.3-1.5 (triplet) | ~14-16 |
| OCH₂CH₃ (at C5) | ~3.9-4.1 (quartet) | ~63-65 |
| OCH₂CH₃ (at C5) | ~1.3-1.5 (triplet) | ~14-16 |
| OH | Variable, broad | - |
| NH | Variable, broad | - |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, typically with an accuracy of less than 5 parts per million (ppm). scispace.com This high accuracy allows for the confident determination of the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com For 2,5-Diethoxy norephedrine (C₁₄H₂₃NO₃), HRMS would confirm its elemental composition.
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This fragmentation is typically achieved through collision-induced dissociation (CID). nih.gov The fragmentation pattern is often characteristic of a specific compound class and can be used to identify the core structure and the positions of substituents. For phenethylamine (B48288) derivatives, common fragmentation pathways include cleavage of the bond between the alpha and beta carbons of the side chain. nih.govnih.gov In the case of 2,5-Diethoxy norephedrine, characteristic fragments would correspond to the di-ethoxy substituted benzyl (B1604629) cation and fragments arising from the amino-alcohol side chain.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for 2,5-Diethoxy Norephedrine Note: The m/z values are based on expected fragmentation pathways for phenethylamine analogs.
| Ion | Formula | Calculated m/z (monoisotopic) | Description |
| [M+H]⁺ | [C₁₄H₂₄NO₃]⁺ | 254.1751 | Protonated molecular ion |
| Fragment 1 | [C₁₁H₁₅O₂]⁺ | 179.1067 | Di-ethoxybenzyl cation from β-cleavage |
| Fragment 2 | [C₃H₉NO]⁺ | 75.0679 | Side chain fragment from β-cleavage |
| Fragment 3 | [C₁₂H₁₆O₂]⁺ | 192.1145 | Loss of C₂H₅NO from molecular ion |
| Fragment 4 | [C₁₄H₂₂O₂]⁺ | 222.1615 | Loss of NH₃ from molecular ion |
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are non-destructive and provide a characteristic "fingerprint" for a compound based on its functional groups. chemrxiv.org
An IR spectrum of 2,5-Diethoxy norephedrine would show characteristic absorption bands confirming the presence of key functional groups. A broad band in the 3200-3600 cm⁻¹ region would indicate O-H and N-H stretching vibrations. Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ would be characteristic of the aryl-alkyl ether C-O stretching. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and the carbon backbone. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be used to simulate vibrational spectra, which aids in the assignment of complex experimental spectra. chemrxiv.orgscience.gov
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Since 2,5-Diethoxy norephedrine possesses two chiral centers, it can exist as four possible stereoisomers (two enantiomeric pairs). The designation "(+/-)-" indicates a racemic mixture of one pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specifically designed to analyze chiral molecules by measuring the differential absorption of left and right circularly polarized light. mdpi.comnih.gov
A racemic mixture is chiroptically silent, meaning it will not produce a CD signal. However, these techniques are indispensable for analyzing the products of a chiral synthesis or separation. If the enantiomers of (+/-)-2,5-Diethoxy norephedrine were separated, ECD or VCD could be used to determine the enantiomeric excess (e.e.) of the samples. Furthermore, by comparing the experimental spectra with those predicted by quantum chemical calculations for a specific absolute configuration (e.g., (1R,2S)), the absolute stereochemistry of each enantiomer can be assigned. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. acs.orgyoutube.com By diffracting X-rays off a single, well-ordered crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. youtube.com
For 2,5-Diethoxy norephedrine, obtaining a suitable single crystal would allow for the direct visualization of its molecular structure. This would confirm the connectivity of all atoms and, crucially, would establish the relative and absolute stereochemistry of the two chiral centers without ambiguity. researchgate.net The resulting crystal structure provides bond lengths, bond angles, and torsional angles, offering a complete and definitive structural characterization. This technique is especially powerful for distinguishing between diastereomers, such as ephedrine (B3423809) and pseudoephedrine analogs, which can have very similar spectroscopic properties. researchgate.netjhu.edu
Chiral Resolution and Enantioseparation Methodologies for 2,5 Diethoxy Norephedrine
Principles of Racemic Mixture Resolution
A racemic mixture is a 50:50 blend of two enantiomers, which are non-superimposable mirror images of each other. libretexts.orgslideshare.net This mixture is optically inactive because the equal and opposite rotation of plane-polarized light by each enantiomer cancels out. spcmc.ac.in The process of separating these enantiomers is termed resolution. libretexts.orgslideshare.net
The foundational principle of resolving a racemic mixture hinges on converting the pair of enantiomers into diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, boiling point, and adsorption coefficients, which allows for their separation through conventional techniques like fractional crystallization or chromatography. libretexts.orgspcmc.ac.in
This conversion is typically achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. slideshare.netspcmc.ac.in For a racemic base like 2,5-Diethoxy norephedrine (B3415761), an optically pure acid would be used as the resolving agent. libretexts.orgspcmc.ac.in The reaction yields two diastereomeric salts. Due to their differing physical properties, these salts can be separated. spcmc.ac.in Once separated, the individual diastereomers are treated to regenerate the pure enantiomers of the original compound. spcmc.ac.in
Kinetic resolution is another method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity leads to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org
The table below summarizes common resolving agents used for racemic bases and acids.
| Racemic Compound Type | Resolving Agent Examples |
| Racemic Base | (+)-Camphor-10-sulphonic acid, (+)-Tartaric acid, (-)-Mandelic acid libretexts.orgspcmc.ac.in |
| Racemic Acid | (-)-Brucine, (-)-Strychnine, (-)-Ephedrine, (+)-Cinchonine spcmc.ac.in |
Chromatographic Enantioseparation Techniques
Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques exploit the differential interactions between the enantiomers and a chiral environment, most commonly a chiral stationary phase (CSP). researchgate.netresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. science.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly versatile and have shown broad applicability in enantioseparation. researchgate.netscience.govnih.gov
The selection of the CSP and the mobile phase is crucial for achieving successful separation. For instance, amylose and cellulose derivatives with various substituents, like phenylcarbamates, create chiral cavities and interaction sites (e.g., C=O and N-H groups) that facilitate chiral recognition through hydrogen bonding, π-π interactions, and steric effects. nih.gov The nature and position of these substituents fine-tune the enantioselectivity of the CSP. nih.gov
Commonly used polysaccharide-based CSPs for the separation of chiral compounds, including those structurally related to 2,5-Diethoxy norephedrine, are listed in the table below.
| Chiral Stationary Phase (CSP) | Base Polysaccharide | Common Applications |
| Chiralpak AD-3, Chiralpak IA | Amylose | Separation of various chiral compounds, including those with aromatic rings and polar functional groups. researchgate.netscience.gov |
| Lux Amylose-2 | Amylose | Enantiomeric separation of phenylpiperidines. nih.gov |
| Chiralcel OD-H, Chiralcel OJ-H | Cellulose | Resolution of a wide range of racemic compounds. mdpi.com |
The mobile phase composition, typically a mixture of an alkane and an alcohol, and the use of additives can significantly influence the separation. science.gov For basic compounds like norephedrine derivatives, small amounts of a basic additive like diethylamine (B46881) are often added to the mobile phase to improve peak shape and resolution. mdpi.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantioseparation, offering advantages such as higher throughput, reduced solvent consumption, and lower cost. dea.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often mixed with a small amount of an organic modifier like an alcohol. dea.gov
Similar to HPLC, enantioseparation in SFC is primarily achieved using chiral stationary phases. Polysaccharide-based CSPs are widely employed and have demonstrated excellent performance in resolving a broad range of chiral compounds. fagg.benih.gov The lower viscosity and higher diffusivity of the supercritical fluid mobile phase compared to liquid mobile phases in HPLC often lead to faster and more efficient separations. dea.gov
Method development in SFC involves optimizing parameters such as the composition of the mobile phase (co-solvent and additives), back pressure, and temperature to achieve the desired separation. nih.govresearchgate.net For basic analytes, the addition of an amine additive to the mobile phase is often necessary to obtain good peak shapes and resolution. dea.gov SFC is applicable at both analytical and preparative scales, making it a valuable tool in drug discovery and development. nih.govnih.gov
The table below highlights key parameters and their effects in SFC enantioseparation.
| Parameter | Effect on Separation |
| Co-solvent (e.g., Methanol, Ethanol) | Influences analyte retention and enantioselectivity. researchgate.net |
| Additive (e.g., Diethylamine) | Improves peak shape and resolution for basic compounds. dea.gov |
| Back Pressure | Affects the density of the mobile phase and can influence retention and selectivity. researchgate.net |
| Temperature | Can impact enantioselectivity, with some separations being entropy-driven. nih.govresearchgate.net |
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantioseparation of volatile compounds or those that can be derivatized to become volatile. For compounds like norephedrine and its analogs, derivatization is often necessary to improve their volatility and chromatographic behavior. oup.comresearchgate.net
Common derivatization agents include N,O-bis(heptafluorobutyryl) and N-trifluoroacetyl-l-prolyl chloride. researchgate.netfaa.gov The resulting diastereomeric derivatives can then be separated on an achiral column, or the original enantiomers can be separated directly on a chiral column after derivatization. oup.comfaa.gov
Cyclodextrin-based chiral stationary phases, such as those containing β-cyclodextrin derivatives, are frequently used in GC for the enantioseparation of various compounds, including ephedrine-type alkaloids. oup.comnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution, separating the enantiomers in the first dimension and resolving them from matrix interferences in the second dimension. nih.gov
The table below presents examples of GC conditions used for the enantioseparation of norephedrine and related compounds.
| Column Type | Derivatization Agent | Typical Analytes |
| β-DEX 225 (β-cyclodextrin derivative) | N,O-di-trifluoroacetyl (TFA) | Ephedrine (B3423809), Norephedrine, Pseudoephedrine oup.com |
| XE-60-L-val-(R)-a-phenylethylamide | N,O-Bis-heptafluorobutyryl | Ephedrine, Norephedrine, Pseudoephedrine researchgate.net |
| Cyclodextrin-based | (Not specified) | Ephedrine-type alkaloids nih.gov |
Electrophoretic Enantioseparation Methods
Electrophoretic techniques, particularly capillary electrophoresis, offer a high-efficiency alternative to chromatographic methods for chiral separations. These methods are characterized by low sample and reagent consumption and simple method development. syncsci.com
Capillary Electrophoresis (CE) is a powerful technique for the enantioseparation of a wide range of compounds. syncsci.com In CE, a chiral selector is typically added to the background electrolyte. The separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. acs.org
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a variety of guest molecules. nih.govscispace.com Both neutral and charged CDs have been successfully employed for the enantioseparation of ephedrine and its analogs. nih.govnih.gov The choice of CD, its concentration, the pH of the background electrolyte, and the applied voltage are critical parameters that are optimized to achieve baseline separation. nih.gov
Negatively charged cyclodextrins, such as sulfated or carboxymethylated derivatives, have often been found to be superior to neutral CDs, providing better resolution at lower concentrations. syncsci.comresearchgate.net Dual cyclodextrin (B1172386) systems, where two different CDs are used simultaneously, can sometimes enhance enantioselectivity for challenging separations. mdpi.com
The enantiomer migration order can be influenced by the type of CD used and the pH of the electrolyte, indicating different chiral recognition mechanisms. acs.orgnih.gov
The table below lists various cyclodextrins used as chiral selectors in CE for the separation of norephedrine and related compounds.
| Cyclodextrin Type | Example | Application Notes |
| Neutral | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Effective at acidic pH for ephedrine alkaloids. nih.gov |
| Anionic (Sulfated) | Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) | Proved to be a suitable chiral selector for the CE enantioseparation of norephedrine. nih.gov |
| Anionic (Sulfobutyl Ether) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Used in dual CD systems for the separation of amphetamine-related substances. mdpi.com |
| Native | α-CD, β-CD | Can lead to a reversal of the enantiomer migration order for norephedrine. nih.gov |
Diastereomeric Derivatization and Crystallization-Based Resolution
A prevalent and effective method for resolving racemic mixtures is through diastereomeric derivatization. chiralpedia.com This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netwvu.edu These resulting diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. chiralpedia.com
For primary and secondary amines like norephedrine and its analogues, a variety of chiral derivatizing agents are available. researchgate.net Reagents such as trifluoroacetyl-l-prolyl chloride (L-TPC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly employed to derivatize amphetamine-related compounds. nih.govoup.com The derivatization of the amine group in (±)-2,5-Diethoxy norephedrine with an enantiomerically pure CDA would yield two diastereomers with distinct stereochemistries.
The selection of an appropriate resolving agent and crystallization solvent is crucial for the successful separation of the newly formed diastereomers. beilstein-journals.org The differing solubilities of the diastereomeric salts in a specific solvent system enable one diastereomer to crystallize preferentially, leaving the other dissolved in the mother liquor. chiralpedia.com Subsequent chemical cleavage of the chiral auxiliary from the separated diastereomers regenerates the individual, enantiomerically pure forms of the target compound.
Below is a table illustrating potential chiral derivatizing agents that could be employed for the resolution of (±)-2,5-Diethoxy norephedrine and the expected separation principle.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Separation Principle | Reference |
| (-)-Camphanic acid chloride | Amine, Hydroxyl | Formation of diastereomeric esters/amides with different solubilities. | beilstein-journals.org |
| (+)-Menthyl chloroformate | Amine | Formation of diastereomeric carbamates with different solubilities. | beilstein-journals.org |
| Trifluoroacetyl-l-prolyl chloride (L-TPC) | Amine | Formation of stable diastereomeric amides separable by chromatography or crystallization. | researchgate.netnih.gov |
| Marfey's Reagent | Amine | Formation of diastereomeric derivatives with distinct chromatographic and solubility properties. | oup.com |
| (R)-O-acetylmandelic acid | Amine | Formation of diastereomeric salts with different crystallization behaviors. | google.com |
This table is illustrative and based on methodologies applied to analogous compounds due to the absence of specific data for 2,5-Diethoxy norephedrine.
Mechanistic Studies of Chiral Recognition in Separation Processes
The fundamental principle behind the chiral separation of enantiomers lies in the differential interactions between the enantiomers and a chiral selector. wvu.eduresearchgate.net These interactions lead to the formation of transient diastereomeric complexes with different association energies, which is the basis for their separation in chromatographic or electrophoretic systems. wvu.edu The understanding of these chiral recognition mechanisms at a molecular level is essential for the development and optimization of enantioseparation methods.
For phenylpropanolamine derivatives such as 2,5-Diethoxy norephedrine, chiral recognition is typically governed by a combination of intermolecular forces, including:
Hydrogen Bonding: The hydroxyl and amino groups in the norephedrine structure are potent sites for hydrogen bond donation and acceptance. Chiral selectors, particularly those based on polysaccharides or cyclodextrins, possess multiple hydroxyl groups that can engage in stereoselective hydrogen bonding with the enantiomers. wvu.edu
π-π Interactions: The phenyl ring of 2,5-Diethoxy norephedrine can participate in π-π stacking interactions with aromatic moieties present in the chiral selector. The spatial arrangement of these interacting rings is often enantiomer-dependent.
Dipole-Dipole Interactions: The polar functional groups in both the analyte and the chiral selector contribute to dipole-dipole interactions, which can differ for the two enantiomers.
Steric Hindrance: The three-dimensional structure of the chiral selector creates a specific chiral environment. One enantiomer may fit more favorably into this environment, while the other experiences greater steric repulsion, leading to a difference in interaction strength and, consequently, separation.
The "three-point interaction model" is a widely accepted concept explaining chiral recognition, postulating that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers are necessary for effective chiral discrimination. wvu.edu At least one of these interactions must be stereochemically dependent.
In the context of 2,5-Diethoxy norephedrine, the ethoxy groups on the phenyl ring can also influence chiral recognition. They may affect the electronic properties of the aromatic ring, thereby modulating π-π interactions, and can also introduce additional steric bulk, which can enhance the differences in how the enantiomers interact with a chiral stationary phase. Studies on alkoxy-substituted phenylcarbamates have shown that the position of the alkoxy substituent can significantly affect the enantioseparation efficiency. researchgate.net
Mechanistic insights are often gained through a combination of experimental data from techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC), along with computational molecular modeling. benthamopen.com These studies help to visualize the binding modes of the enantiomers with the chiral selector and to quantify the energetic differences that drive the separation.
In Vitro Chemical Transformation and Metabolic Pathway Research of 2,5 Diethoxy Norephedrine
Enzymatic Biotransformation Studies in Chemical Systems
In vitro studies utilizing various enzymatic systems are fundamental to elucidating the metabolic pathways of xenobiotics like 2,5-Diethoxy norephedrine (B3415761). These controlled laboratory experiments allow for the investigation of specific enzyme families and their contributions to the biotransformation of the parent compound.
Role of Cytochrome P450 (CYP) Isoenzymes in Oxidative Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, which involves the introduction or exposure of functional groups on a substrate. wikipedia.orgmdpi.com These oxidative reactions generally increase the hydrophilicity of the compound, preparing it for subsequent metabolic phases. For compounds structurally related to 2,5-Diethoxy norephedrine, such as other 2,5-dimethoxyamphetamines, CYP isoenzymes play a significant role in their metabolism. researchgate.netresearchgate.net
Research on analogous compounds indicates that CYP2D6 is a key isoenzyme involved in the metabolism of some 2,5-dimethoxyamphetamine (B1679032) derivatives. researchgate.net For instance, in studies of 2,5-dimethoxy-4-methyl-amphetamine (DOM), CYP2D6 was identified as the primary enzyme responsible for the formation of its main metabolite, hydroxy-DOM. researchgate.net While direct studies on 2,5-Diethoxy norephedrine are limited, it is plausible that CYP2D6, and potentially other CYPs such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4, which are known to metabolize various psychoactive drugs, could be involved in its oxidative transformation. researchgate.net The metabolic reactions catalyzed by CYPs can include processes like O-dealkylation and hydroxylation. washington.edu
Glucuronidation and Other Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. hyphadiscovery.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway. hyphadiscovery.comeur.nlnih.gov This process attaches a glucuronic acid moiety to the substrate. eur.nl
For phenethylamine-type compounds, including those structurally similar to 2,5-Diethoxy norephedrine, conjugation is a recognized metabolic route. researchgate.net Metabolites of related compounds have been found to be excreted in conjugated forms, such as glucuronides and/or sulfates. researchgate.net While specific UGT isoforms responsible for the glucuronidation of 2,5-Diethoxy norephedrine have not been definitively identified, UGT1A4 and UGT2B10 are known to be significant in the N-glucuronidation of various xenobiotics. hyphadiscovery.comhelsinki.fi It is therefore conceivable that these or other UGT isoforms could play a role in the Phase II metabolism of 2,5-Diethoxy norephedrine and its metabolites.
Monoamine Oxidase (MAO) Mediated Transformations
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and various xenobiotic amines. nih.govmayoclinic.org They catalyze the oxidative deamination of their substrates. nih.gov For many phenethylamine (B48288) derivatives, deamination by MAO is a primary metabolic pathway. researchgate.netresearchgate.net Both MAO-A and MAO-B are typically involved in the deamination of these compounds. researchgate.net Studies on a range of 2C-series drugs (2,5-dimethoxyphenethylamines) have shown that they are substrates for and inhibitors of both MAO-A and MAO-B. ljmu.ac.uk The deamination process transforms the amine into a corresponding aldehyde, which can then be further oxidized to a carboxylic acid or reduced to an alcohol. researchgate.netresearchgate.net Given the structural similarities, it is highly probable that 2,5-Diethoxy norephedrine undergoes oxidative deamination mediated by both MAO-A and MAO-B.
Identification and Structural Characterization of In Vitro Chemical Metabolites
The identification of metabolites is a critical step in understanding the biotransformation of a compound. For substances related to 2,5-Diethoxy norephedrine, in vitro studies with liver microsomes and other enzyme preparations have allowed for the characterization of various metabolic products. helsinki.fimdpi.commdpi.com
Based on the metabolism of analogous phenethylamines, the expected in vitro metabolites of 2,5-Diethoxy norephedrine would result from the enzymatic pathways described above. The primary metabolic transformations would likely include:
O-de-ethylation: The removal of one or both of the ethyl groups from the ethoxy moieties at the 2 and 5 positions of the phenyl ring.
Oxidative deamination: The conversion of the amine group to a carbonyl group, leading to the formation of a ketone. This can be followed by reduction to an alcohol or oxidation to a carboxylic acid.
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the side chain.
Conjugation: The attachment of glucuronic acid or sulfate (B86663) to hydroxylated metabolites or the parent compound itself.
The structural elucidation of these metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net
Chemical Degradation Pathways under Simulated Biological Conditions (e.g., O-dealkylation, oxidative deamination)
Under simulated biological conditions, which aim to mimic the environment within the body, 2,5-Diethoxy norephedrine is expected to undergo chemical transformations that parallel the enzymatic pathways. The primary degradation pathways would involve O-dealkylation and oxidative deamination. washington.edu
O-dealkylation is a common metabolic reaction for compounds with alkoxy groups. washington.edu In the case of 2,5-Diethoxy norephedrine, this would involve the cleavage of the ether bond in the diethoxy groups, resulting in the formation of the corresponding mono-ethoxy-hydroxy-norephedrine and dihydroxy-norephedrine metabolites, along with the release of acetaldehyde. This process is often catalyzed by cytochrome P450 enzymes. washington.edu
Oxidative deamination , another key degradation pathway, is typically mediated by monoamine oxidases. nih.gov This reaction would convert the primary amine group of 2,5-Diethoxy norephedrine into a ketone, yielding 2,5-diethoxy-phenylpropanone. This ketone can then be further metabolized through reduction to the corresponding alcohol or oxidation to a carboxylic acid derivative. researchgate.netresearchgate.net
It is important to note that the stability of a compound and its degradation profile can be influenced by factors such as pH and the presence of oxidizing agents, which are relevant in a biological system. mdpi.commdpi.com
Stereoselectivity in Chemical Biotransformations
Enzymes, being chiral themselves, can exhibit a high degree of stereoselectivity in their interactions with substrates. For instance, the metabolism of related compounds has shown stereochemical preferences. escholarship.org It is therefore highly likely that the enzymatic biotransformation of (+/-)-2,5-Diethoxy norephedrine is stereoselective. This could manifest as one enantiomer being a preferred substrate for a particular CYP isoenzyme or MAO, leading to different metabolic profiles for the (+) and (-) enantiomers. The formation of metabolites can also be stereoselective, potentially leading to an enrichment of one metabolite stereoisomer over others. researchgate.net Investigating the stereoselectivity of these biotransformations is crucial for a complete understanding of the compound's metabolic fate.
Advanced Analytical Methodologies for 2,5 Diethoxy Norephedrine Research
Quantitative and Qualitative Analytical Techniques in Research Matrices
The accurate analysis of 2,5-Diethoxy norephedrine (B3415761) in research settings relies on powerful analytical techniques that can provide both qualitative and quantitative data. researchgate.net These methods must be capable of detecting and measuring the compound, often at low concentrations, within complex biological and non-biological samples. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of NPS, including phenethylamine (B48288) derivatives. fda.gov.tw Its high sensitivity and selectivity make it an ideal tool for identifying and quantifying these compounds in various samples. fda.gov.tw
In a typical LC-MS/MS setup for phenethylamine analysis, a reversed-phase C18 column is often employed for chromatographic separation. unipd.it The mobile phase usually consists of a gradient mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol, also containing formic acid. fda.gov.twnih.gov This gradient elution allows for the effective separation of multiple analytes within a single run. fda.gov.tw
Detection is achieved using a mass spectrometer, often a triple quadrupole, operating in positive electrospray ionization (ESI) mode. unipd.itnih.gov The instrument is typically set to multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. fda.gov.tw This targeted approach minimizes interference from the sample matrix and allows for accurate quantification. fda.gov.tw
A "dilute-and-shoot" sample preparation method is often sufficient for urine analysis, where the sample is simply diluted before injection, making the process rapid and efficient. fda.gov.tw For more complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes. researchgate.net
Table 1: Example LC-MS/MS Parameters for Phenethylamine Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
This table presents typical parameters and does not represent a specific validated method for 2,5-Diethoxy norephedrine.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique widely used for the analysis of amphetamine-related compounds. researchgate.net It offers excellent separation efficiency and provides detailed structural information through mass spectral fragmentation patterns. researchgate.netnih.gov
For the analysis of primary amines like 2,5-Diethoxy norephedrine, derivatization is often necessary to improve their chromatographic properties and thermal stability. researchgate.net Common derivatizing agents include trifluoroacetyl, pentafluoropropionyl, and heptafluorobutyryl anhydrides. nih.gov However, even with derivatization, it can be challenging to differentiate between regioisomers of dimethoxyphenethylamines using mass spectrometry alone, as they can produce very similar fragment ions. nih.gov
In a typical GC-MS method, a non-polar or slightly polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is used for separation. nih.govnih.gov The GC is operated in splitless mode to maximize sensitivity. nih.gov The mass spectrometer is operated in electron impact (EI) ionization mode, which generates characteristic fragmentation patterns that can be used for identification by comparing them to a spectral library. nih.govjfda-online.com For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. researchgate.netjfda-online.com
Table 2: Example GC-MS Parameters for Amphetamine-Related Compound Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatography | |
| Column | HP-5MS or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 90°C, ramped to 280°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
This table presents typical parameters and does not represent a specific validated method for 2,5-Diethoxy norephedrine.
The analysis of 2,5-Diethoxy norephedrine and its analogues can be complicated by the presence of a multitude of other compounds in a given sample. longdom.org High-resolution separation techniques are essential to isolate the target analyte from this complex matrix. longdom.org Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis are instrumental in achieving the necessary separation for accurate analysis. mdpi.comresearchgate.net The choice of the stationary phase in chromatography is critical; for instance, chiral stationary phases are necessary for the separation of enantiomers. mdpi.com The use of different separation techniques can be complementary. For example, supercritical fluid chromatography (SFC) offers an orthogonal separation mechanism to reversed-phase HPLC. mz-at.de
Method Validation Strategies for Research Applications
For analytical methods to be considered reliable for research purposes, they must undergo a thorough validation process. researchgate.netscirp.org Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. scirp.orgnih.gov Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Accuracy refers to the closeness of the test results to the true value. researchgate.net
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD). jfda-online.com
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. kuleuven.be
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range. jfda-online.com
The limit of detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. unipd.it
The limit of quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. unipd.it
For LC-MS/MS and GC-MS methods, validation would involve analyzing spiked samples at various concentrations to determine these parameters. For instance, a method might demonstrate linearity over a concentration range of 1.0–50.0 ng/mL, with an LOD of 0.5 ng/mL and an LOQ of 1.0 ng/mL for a suite of phenethylamines. fda.gov.tw
Development of Screening Protocols for Analogues and Metabolites
The clandestine nature of NPS production leads to a continuous emergence of new analogues. nih.gov Therefore, it is crucial to develop screening protocols that can detect not only the parent compound, 2,5-Diethoxy norephedrine, but also its potential analogues and metabolites. researchgate.net
Screening methods often employ broad-spectrum analytical techniques like GC-MS and LC-MS/MS. researchgate.net These methods can be designed to detect a wide range of compounds by using a more general sample preparation and data acquisition approach. researchgate.net For example, a GC-MS screening procedure for amphetamine-related compounds in urine was developed using solid-phase microextraction (SPME) for sample preparation, which is a simple and solvent-free technique. researchgate.net The subsequent GC-MS analysis in full scan mode allows for the identification of a large number of compounds by comparing their mass spectra to a library. researchgate.net
Similarly, LC-MS/MS methods can be developed for broad screening by including the MRM transitions for a wide array of potential analogues and metabolites. fda.gov.tw As new analogues are identified, their specific MRM transitions can be added to the method, allowing for continuous updating of the screening protocol. researchgate.net The development of such comprehensive screening methods is essential for keeping pace with the evolving landscape of NPS. nih.gov
Theoretical and Computational Chemistry of 2,5 Diethoxy Norephedrine
Quantum Chemical Calculations of Molecular Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the optimized molecular geometry, electronic structure, and energetic properties of 2,5-Diethoxy norephedrine (B3415761). These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Furthermore, quantum chemistry allows for the calculation of various energetic and reactivity descriptors. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electron-donating or -accepting capabilities. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. Other calculated properties, such as electrostatic potential maps, can reveal the regions of the molecule that are most likely to engage in electrostatic interactions. While specific quantum chemical studies on 2,5-Diethoxy norephedrine are limited, research on related phenethylamines and amphetamines demonstrates the power of these methods in elucidating structure-activity relationships. researchgate.netresearchgate.net
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| Total Energy | The overall stability of a given molecular conformation. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| Electrostatic Potential | Maps regions of positive and negative charge on the molecular surface, indicating sites for interaction. |
This table represents the types of data that would be generated from quantum chemical calculations for 2,5-Diethoxy norephedrine.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like 2,5-Diethoxy norephedrine. researchgate.netmdpi.com By simulating the movement of atoms over time, MD can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov
Conformational analysis is particularly important for understanding how 2,5-Diethoxy norephedrine might interact with biological targets, such as receptors or enzymes. elifesciences.org The specific three-dimensional shape of the molecule will determine its ability to bind to a target's active site. MD simulations can also be used to study the dynamics of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, between 2,5-Diethoxy norephedrine and a target protein. nih.gov
In Silico Prediction of Chemical Stability and Transformation Pathways
The chemical stability of a compound is a critical factor in its potential applications. In silico methods can be used to predict the stability of 2,5-Diethoxy norephedrine under various conditions and to identify potential degradation pathways. nih.gov Computational tools can simulate the effects of factors like pH, temperature, and exposure to light on the molecule's structure.
Computational Analysis of Chiral Recognition Mechanisms
2,5-Diethoxy norephedrine possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have significantly different biological activities. Computational methods are instrumental in understanding the mechanisms of chiral recognition, which is the process by which a chiral molecule preferentially interacts with one stereoisomer over another.
Molecular docking and MD simulations can be used to model the interaction of the different stereoisomers of 2,5-Diethoxy norephedrine with a chiral environment, such as a chiral stationary phase in chromatography or the binding site of a receptor. scribd.com These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, steric hindrance, and van der Waals forces, that are responsible for the differential binding of the stereoisomers. Understanding these mechanisms is crucial for the development of enantioselective analytical methods and for explaining the stereoselectivity of biological activity.
Structure-Chemical Property Relationship (SCPR) Studies and Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Structure-Chemical Property Relationship (SCPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties, respectively. nih.govnih.gov For 2,5-Diethoxy norephedrine and related compounds, QSAR models could be developed to predict their reactivity and potential biological effects based on a set of calculated molecular descriptors. researchgate.net
These descriptors can be derived from quantum chemical calculations, molecular modeling, or other computational methods and can include electronic, steric, and hydrophobic parameters. A statistically validated QSAR model can be a powerful tool for predicting the properties of new, unsynthesized analogs, thereby guiding the design of compounds with desired characteristics.
Table 2: Examples of Molecular Descriptors Used in QSAR/SCPR Studies
| Descriptor Class | Example Descriptors |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
This table illustrates the types of descriptors that would be employed in a QSAR or SCPR study of 2,5-Diethoxy norephedrine and its analogs.
Application of Machine Learning in Chemical Research and Prediction
In recent years, machine learning (ML) has emerged as a powerful tool in chemical research. arxiv.org ML algorithms can be trained on large datasets of chemical information to predict a wide range of properties, including chemical reactivity, stability, and biological activity. chemrxiv.orgulster.ac.uk For a compound like 2,5-Diethoxy norephedrine, ML models could be developed to predict its properties based on its chemical structure. nih.govresearchgate.net
These models can learn complex relationships between molecular features and experimental outcomes that may not be apparent from traditional QSAR approaches. The application of ML could accelerate the discovery and characterization of new compounds by enabling high-throughput virtual screening and property prediction. arxiv.org
Research on Precursors and Synthetic Intermediates for 2,5 Diethoxy Norephedrine
Synthesis and Functionalization of Key Aromatic Precursors (e.g., 2,5-diethoxybenzaldehyde (B1352808) derivatives)
The cornerstone for the synthesis of 2,5-Diethoxy norephedrine (B3415761) is the appropriately substituted aromatic precursor, 2,5-diethoxybenzaldehyde. This compound serves as the starting point for introducing the phenylpropylamine backbone.
Synthesis of 2,5-Diethoxybenzaldehyde
Several methods have been reported for the synthesis of 2,5-diethoxybenzaldehyde. One common approach involves the formylation of 1,4-diethoxybenzene (B87031). Research has shown that formylation of 1,4-diethoxybenzene using a mixture of tin(IV) chloride (SnCl₄) and dichloromethyl methyl ether (Cl₂CHOCH₃) can produce 2,5-diethoxybenzaldehyde in high yields, reportedly around 85%. umich.edusemanticscholar.org
An alternative, though lower-yielding, method is the Duff reaction or formylation using hexamethylenetetramine (HMTA). When 1,4-diethoxybenzene is subjected to formylation with HMTA, 2,5-diethoxybenzaldehyde has been obtained in a 34% yield. umich.edusemanticscholar.org Another synthetic strategy starts from 2,5-dihydroxybenzaldehyde, which can be alkylated using appropriate ethylating agents to furnish the desired diethoxy derivative. semanticscholar.org The choice of synthetic route often depends on the availability of starting materials, desired scale, and yield considerations. umich.educhemicalbook.com
Functionalization to Form Nitrostyrene (B7858105) Intermediates
Once 2,5-diethoxybenzaldehyde is obtained, the next critical step is the functionalization to build the side chain. This is typically achieved through a Henry reaction or Knoevenagel condensation with a nitroalkane. To form the norephedrine backbone, which has a methyl group adjacent to the amine, nitroethane is the required aliphatic partner.
The condensation of 2,5-diethoxybenzaldehyde with nitroethane, usually catalyzed by an amine base like ammonium (B1175870) acetate, yields the key intermediate, 1-(2,5-diethoxyphenyl)-2-nitroprop-1-ene. mdma.ch This reaction creates the carbon-carbon bond that constitutes the propenyl side chain and introduces the nitro group, which will subsequently be reduced to an amine. The general conditions involve refluxing the aldehyde and nitroethane with a catalyst. mdma.chgoogle.com For the analogous 2,5-dimethoxybenzaldehyde, this condensation with nitromethane (B149229) is well-documented to proceed at 70-80°C for several hours. google.comchemicalbook.comyoutube.com
Preparation of Functionalized Aliphatic Side Chain Intermediates
The primary functionalized aliphatic side chain intermediate is the aforementioned 1-(2,5-diethoxyphenyl)-2-nitroprop-1-ene. Its preparation is a direct result of the functionalization of the aromatic precursor. The subsequent and most significant transformation of this intermediate is its reduction to form the final amino alcohol structure.
One of the most studied and cost-effective routes to synthesize substituted phenethylamines and related compounds involves the reduction of the corresponding β-nitrostyrene derivative. beilstein-journals.orgbeilstein-journals.org This reduction must convert both the alkene double bond and the nitro group to a saturated alkane and a primary amine, respectively.
Various reducing agents can be employed for this transformation. A common method involves the use of lithium aluminum hydride (LiAlH₄). mdma.ch However, this reagent can sometimes lead to incomplete reduction, especially with phenolic substrates. mdma.ch
More recent and facile methods utilize sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgchemrxiv.orgnih.govnih.gov This system has been shown to effectively reduce substituted β-nitrostyrenes to the corresponding phenylisopropylamines in high yields (62-83%) under mild conditions and with short reaction times (10-30 minutes). beilstein-journals.orgnih.govnih.gov The reaction is typically carried out at elevated temperatures (e.g., 80°C). beilstein-journals.orgnih.gov Another powerful reducing agent is sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al), which has also been successfully used to reduce β-nitrostyryl derivatives to β-phenethylamines in yields comparable to or greater than other methods. mdma.ch
Spectroscopic and Chromatographic Characterization of Precursors and Intermediates
The identity and purity of the synthesized precursors and intermediates are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For 2,5-diethoxybenzaldehyde, the ¹H NMR spectrum would show characteristic signals for the ethoxy groups (triplet and quartet), aromatic protons, and the highly deshielded aldehyde proton (around 10 ppm). semanticscholar.org For the intermediate 1-(2,5-diethoxyphenyl)-2-nitroprop-1-ene, new signals corresponding to the vinylic proton and the methyl group on the double bond would appear. Upon reduction to 2,5-diethoxy norephedrine, these vinylic signals disappear and are replaced by signals for the methine protons of the amino alcohol side chain. Spectroscopic data for the analogous 2,5-dimethoxy derivatives provide a reference for expected chemical shifts. beilstein-journals.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For 2,5-diethoxybenzaldehyde, a strong carbonyl (C=O) stretch would be prominent around 1670-1700 cm⁻¹. In the nitrostyrene intermediate, this is replaced by characteristic stretches for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) and the C=C double bond. After reduction, the nitro group absorptions vanish, and new bands for the N-H (amine) and O-H (alcohol) groups appear. mdpi.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds. For instance, the mass spectrum of 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine shows the molecular ion peak [M+1]⁺, confirming its molecular weight. beilstein-journals.orgnih.gov A similar analysis would be applied to the diethoxy compounds and their intermediates.
Chromatographic Characterization
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions, such as the condensation to form the nitrostyrene or its subsequent reduction. chemrxiv.org
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and its intermediates. psu.edu For chiral molecules like norephedrine, chiral HPLC is essential to determine the enantiomeric composition. nih.govoup.com This often involves pre-column derivatization with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), followed by separation on a standard reversed-phase column (e.g., C18). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of volatile derivatives. bts.gov For compounds with polar hydroxyl and amino groups like norephedrine, derivatization is often necessary to improve chromatographic behavior and prevent peak tailing. psu.edu
A summary of the characterization data for a representative precursor and intermediate is presented below.
Table 1: Spectroscopic Data for a Representative Aromatic Precursor
| Compound Name | Technique | Observed Signals/Bands |
|---|---|---|
| 2,5-Bis(benzyloxy)benzaldehyde | ¹H NMR | δ 5.01 (s, 2H), 5.10 (s, 2H), 6.97 (d, 1H), 7.13-7.17 (m, 1H), 7.30-7.43 (m, 11H), 10.50 (s, 1H) semanticscholar.org |
Table 2: Spectroscopic Data for a Representative Reduced Product
| Compound Name | Technique | Observed Signals/Bands |
|---|---|---|
| 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride | ¹H NMR (CD₃OD) | δ 2.18 (s, 3H), 2.92 (t, 2H), 3.12 (t, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 6.76 (s, 1H), 6.81 (s, 1H) beilstein-journals.orgnih.gov |
| (Analogous to 2,5-diethoxy norephedrine) | ¹³C NMR (CD₃OD) | δ 16.27, 29.81, 41.07, 56.33, 56.48, 114.24, 114.96, 123.38, 127.73, 152.65, 153.22 beilstein-journals.orgnih.gov |
Table of Compounds
| Compound Name |
|---|
| 2,5-Diethoxy norephedrine, (+/-)- |
| 2,5-diethoxybenzaldehyde |
| 1,4-diethoxybenzene |
| 2,5-dihydroxybenzaldehyde |
| 1-(2,5-diethoxyphenyl)-2-nitroprop-1-ene |
| nitroethane |
| 2,5-dimethoxybenzaldehyde |
| nitromethane |
| 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine |
| 2,5-Bis(benzyloxy)benzaldehyde |
| norephedrine |
Structure Chemical Property Relationships in 2,5 Diethoxy Norephedrine Analogues
Systematic Chemical Modification of the Phenethylamine (B48288) Skeleton
The phenethylamine molecular structure serves as a foundational scaffold for a vast array of chemical compounds, created through systematic modifications to its core components. nih.gov This framework consists of a phenyl ring connected to an amino group by a two-carbon chain. Variations to this basic structure can profoundly alter the compound's chemical properties. These modifications generally occur in three primary regions:
Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups at different positions. The placement and nature of these substituents significantly influence the electron density and steric environment of the ring. minjusticia.gov.co For instance, the addition of alkoxy groups, such as methoxy (B1213986) or ethoxy groups, particularly at the 2- and 5-positions, is a common modification strategy. nih.govnetce.com These groups are known to be activating, meaning they increase the nucleophilicity of the aromatic ring. libretexts.orgwikipedia.org
Alkyl Chain Modification: The ethyl side chain can be altered, for example, by adding a methyl group to the alpha-carbon (the carbon adjacent to the amine). This modification creates the amphetamine backbone from the phenethylamine skeleton. netce.com Further modification, such as the introduction of a hydroxyl group at the beta-carbon (the carbon adjacent to the phenyl ring), results in the norephedrine (B3415761) or norpseudoephedrine (B1213554) skeleton.
Amine Group Substitution: The terminal amino group (-NH2) can be alkylated to form secondary or tertiary amines. mdpi.com
2,5-Diethoxy norephedrine is a prime example of a molecule derived from multiple systematic modifications of the basic phenethylamine skeleton. It features two ethoxy groups on the phenyl ring (at positions 2 and 5), a methyl group on the alpha-carbon, and a hydroxyl group on the beta-carbon. The study of such analogues, where each component is systematically varied, allows for a detailed understanding of structure-property relationships. nih.gov
Influence of Aromatic Ring Substitution (e.g., alkoxy group variations at 2,5-positions) on Chemical Reactivity
The nature and position of substituents on the aromatic ring are critical determinants of a molecule's chemical reactivity, particularly in electrophilic aromatic substitution reactions. Alkoxy groups, such as the two ethoxy groups in 2,5-diethoxy norephedrine, exert a powerful influence through a combination of electronic effects. libretexts.org
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. libretexts.org
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the aromatic ring, increasing electron density, especially at the ortho and para positions. libretexts.org
For alkoxy groups, the resonance effect typically outweighs the inductive effect, making the aromatic ring more electron-rich and thus more reactive towards electrophiles—a phenomenon known as ring activation. libretexts.orgwikipedia.org
The position of the alkoxy groups is also crucial. Studies on positional isomers, such as comparing 2,5-dimethoxy-4-methylamphetamine (DOM) with its 2,6-dimethoxy-4-methylamphetamine analogue, have demonstrated significant differences in chemical properties. The 2,6-dimethoxy isomer showed a threefold lower affinity for the 5-HT₂A receptor, underscoring the sensitivity of the molecule's external interactions to the specific placement of substituents on the phenyl nucleus. nih.gov
| Compound Analogue (Modification from (S)-11) | Relative Agonist Potency (EC₅₀) at 5-HT₂A Receptor | Fold Change in Potency vs. (S)-11 |
|---|---|---|
| (S)-11 (2,5-di-MeO) | - | Baseline |
| 24eu (2-EtO) | 10-fold higher EC₅₀ | ↓ 10x |
| 25eu (5-EtO) | 3-fold higher EC₅₀ | ↓ 3x |
| 26eu (2,5-di-EtO) | 30-fold higher EC₅₀ | ↓ 30x |
Table based on data for phenylpiperidine analogues, demonstrating the effect of alkoxy group substitution on receptor interaction. nih.gov A higher EC₅₀ value indicates lower potency.
Stereochemical Impact on Chemical Reactivity and Stability within Analogous Series
Compounds in the norephedrine series, including 2,5-diethoxy norephedrine, possess two adjacent chiral centers: the alpha-carbon (α) bearing the methyl and amino groups, and the beta-carbon (β) bearing the hydroxyl group. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
(1R,2S) and (1S,2R) enantiomers: This diastereomeric pair is known as the norephedrine configuration.
(1R,2R) and (1S,2S) enantiomers: This diastereomeric pair is known as the norpseudoephedrine configuration.
The specific three-dimensional arrangement of the atoms (stereochemistry) profoundly affects the chemical reactivity and stability of the molecule. Diastereomers have different physical properties and can exhibit different chemical reactivity. Enantiomers have identical physical properties in an achiral environment but can react at different rates with other chiral molecules. researchgate.net
The impact of stereochemistry on chemical reactivity is evident in stereoselective syntheses and reactions. Biocatalytic processes, for instance, often show high degrees of stereoselectivity, where an enzyme will preferentially produce or react with one specific stereoisomer. researchgate.net The synthesis of norephedrine analogues using amine transaminases (ATAs) can be directed to yield specific (S)- or (R)- configurations, demonstrating that the transition states leading to different stereoisomers have different energy levels. researchgate.net
Furthermore, in reactions with chiral environments, such as biological systems, enantiomers can exhibit markedly different behavior. For the related compound DOM, the R-(-)-enantiomer is significantly more active than its S-(+)-counterpart. wikipedia.org This difference in activity is a direct result of the specific spatial arrangement of the functional groups, which dictates how effectively each enantiomer can interact with its chiral binding partner. This implies a difference in the reactivity of the enantiomers under these specific chiral conditions. The stereochemical configuration is thus a critical factor governing the chemical properties and interactions of these complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
